molecular formula C16H18OS B14130262 2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene

2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene

Cat. No.: B14130262
M. Wt: 258.4 g/mol
InChI Key: JUCOTJKNSAGSJA-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene is an organic compound characterized by a benzene ring substituted with a methoxyphenyl sulfanyl group and three methyl groups

Properties

Molecular Formula

C16H18OS

Molecular Weight

258.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C16H18OS/c1-11-9-12(2)16(13(3)10-11)18-15-7-5-14(17-4)6-8-15/h5-10H,1-4H3

InChI Key

JUCOTJKNSAGSJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC2=CC=C(C=C2)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene typically involves the reaction of 1,3,5-trimethylbenzene with 4-methoxyphenyl thiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfides.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially disrupting their normal function. The methoxyphenyl group may also contribute to the compound’s activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenyl)sulfanyl]-1,1-diphenylethan-1-ol
  • 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Uniqueness

2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

The compound 2-[(4-Methoxyphenyl)sulfanyl]-1,3,5-trimethylbenzene is a derivative of trimethylbenzene with a methoxyphenyl sulfanyl group that may exhibit various biological activities. This article aims to explore the biological activity of this compound by reviewing available literature, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of This compound can be represented as follows:

  • Molecular Formula: C13_{13}H16_{16}OS
  • Molecular Weight: 224.34 g/mol

The presence of the methoxy group (–OCH3_3) and the sulfanyl group (–S–) suggests potential interactions with biological systems, particularly in terms of enzyme inhibition or modulation.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The presence of the methoxy group may enhance the electron-donating ability of the molecule, thus contributing to its potential antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

Neuroprotective Effects

Trimethylbenzene derivatives have been studied for their neuroprotective effects. Inhalation studies on trimethylbenzene isomers indicate potential neurotoxic effects; however, certain modifications in structure (like those present in our compound) could lead to neuroprotective outcomes.

Enzyme Inhibition

The sulfanyl group may interact with various enzymes, potentially acting as an inhibitor or modulator. Compounds with similar functional groups have been shown to inhibit enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeRelated Studies/FindingsNotes
AntioxidantSimilar compounds show significant antioxidant activityMethoxy group enhances electron donation
AnticancerSulfonamide derivatives exhibit anticancer effectsNeeds further investigation for specific activity
NeuroprotectiveTrimethylbenzene derivatives show varied neurotoxic effectsStructural modifications may alter activity
Enzyme InhibitionSulfanyl groups can inhibit metabolic enzymesPotential for therapeutic applications

Research Insights

  • Antioxidant Studies: A study on related compounds demonstrated that methoxy-substituted phenols could scavenge free radicals effectively, suggesting a potential for This compound to exhibit similar behavior.
  • Anticancer Research: Investigations into sulfonamide derivatives have shown that they can inhibit specific cancer cell lines by targeting pathways related to cell proliferation and apoptosis.
  • Neurotoxicity Assessments: Research on trimethylbenzene isomers indicates that while some exhibit neurotoxic effects under certain conditions, modifications like those found in our compound may mitigate these risks.

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